4-(Trifluoroacetamido)pyridine
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h1-4H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSUOLIZDLLWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399252 | |
| Record name | 4-(Trifluoroacetamido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77262-39-6 | |
| Record name | 4-(Trifluoroacetamido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoroacetamido)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Trifluoroacetamido Pyridine and Its Derivatives
Direct Synthetic Routes to 4-(Trifluoroacetamido)pyridine
The most direct method for the synthesis of this compound involves the acylation of 4-aminopyridine (B3432731). This approach is favored for its efficiency and the ready availability of the starting materials.
Acylation of 4-Aminopyridine with Trifluoroacetic Anhydride (B1165640)
The reaction of 4-aminopyridine with trifluoroacetic anhydride (TFAA) is a standard and effective method for the synthesis of this compound. prepchem.com This reaction is typically carried out in a suitable solvent, and the product can be isolated in good yield. The high reactivity of TFAA allows the reaction to proceed under mild conditions. For instance, reacting 4-isopropylaniline (B126951) with trifluoroacetic anhydride yields N-(4-isopropylphenyl)-2,2,2-trifluoro-acetamide, demonstrating a similar transformation. prepchem.com
The general reaction is as follows: 4-Aminopyridine + Trifluoroacetic Anhydride → this compound + Trifluoroacetic acid
This method's utility is further highlighted in the synthesis of N,N-dialkyltrifluoroacetamides, where trifluoroacetic anhydride reacts with dialkylacetamides to give good yields of the desired products. nasa.gov
Modifications to Established Synthesis Procedures
Modifications to the standard acylation procedure can be implemented to improve yield, purity, or to adapt the reaction to specific substrates. For example, in the synthesis of N-trifluoroacetyl amides, the choice of solvent and the addition of a base can be crucial. Research has shown that 2-(trifluoroacetyloxy)pyridine, prepared from 2-pyridinol and trifluoroacetic anhydride, can act as a mild trifluoroacetylating agent for amines. oup.com This alternative reagent can be beneficial when dealing with sensitive substrates.
Furthermore, studies on the acylation of ferrocene (B1249389) with amino acids using TFAA and triflic acid have demonstrated a one-pot, metal-free catalytic system that proceeds at room temperature. nih.gov This approach, which generates the acylating agent in situ, could potentially be adapted for the synthesis of this compound, offering a milder alternative to traditional methods.
Integration into Complex Molecular Architectures and Functionalized Scaffolds
This compound serves as a key intermediate in the synthesis of more complex and biologically active molecules. Its trifluoroacetamide (B147638) group is often a crucial pharmacophore or a precursor to other functional groups.
Multi-Step Syntheses of Antiangiogenic Pyridine (B92270) Derivatives
The 4-(trifluoroacetamido)phenyl moiety is a recurring structural motif in the design of novel antiangiogenic agents, particularly those targeting vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.com A multi-step synthesis of a potent VEGFR-2 inhibitor, (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, showcases the strategic incorporation of this group. mdpi.com The synthesis begins with the acylation of methyl 4-aminobenzoate (B8803810) with trifluoroacetic anhydride, followed by hydrazinolysis to form the key acid hydrazide intermediate. mdpi.com This intermediate is then condensed with another component to yield the final, complex pyridine derivative. mdpi.com
Another example involves the synthesis of novel tetrahydropyridothienopyrimidin-ureas with cytotoxic and anti-angiogenic properties. nih.gov While this synthesis does not directly use this compound, the strategies for constructing complex pyridine-based scaffolds are relevant. These multi-step syntheses often involve initial nucleophilic substitution reactions to build the core heterocyclic structure, followed by functional group manipulations to introduce the desired pharmacophoric elements. nih.govtandfonline.com
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Methyl 4-aminobenzoate | Trifluoroacetic anhydride, Dichloromethane, Room Temperature | Methyl 4-(2,2,2-trifluoroacetamido)benzoate |
| 2 | Methyl 4-(2,2,2-trifluoroacetamido)benzoate | Hydrazine hydrate, Absolute ethanol, Reflux | 4-(2,2,2-Trifluoroacetamido)benzohydrazide |
| 3 | 4-(2,2,2-Trifluoroacetamido)benzohydrazide, N-(3-(1-chloroethyl)phenyl)nicotinamide | - | (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide |
Trifluoroacetylation as a Strategic Transformation for Fluorinated Heterocycles
Trifluoroacetylation is a widely used strategy for the introduction of trifluoromethyl groups into heterocyclic systems. researchgate.netrsc.org The trifluoroacetyl group can be a stable final functionality or an intermediate that facilitates further transformations. The reaction of 4-dimethylaminoquinoline with 1-trifluoroacetyl-4-dimethylaminopyridinium trifluoroacetate (B77799) leads to site-selective trifluoroacetylation, yielding 3-trifluoroacetyl-4-dimethylaminoquinoline. researchgate.net This product can then undergo nucleophilic aromatic substitution to generate a variety of 4-aminoquinoline (B48711) derivatives. researchgate.net
Furthermore, trifluoroacetic anhydride (TFAA) has been employed as a trifluoromethylating reagent in the scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles from heterocyclic benzylamines. researchgate.netacs.org The reaction proceeds through the formation of an intermediate benzylic N-trifluoroacetamide, which then undergoes dehydrative cyclization. researchgate.netacs.org This highlights the versatility of trifluoroacetylation in constructing complex fluorinated heterocyclic systems.
Electrosynthetic Approaches for Trifluoromethylation via Pyridinium (B92312) Intermediates
Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. researchgate.net In the context of trifluoromethylation, electrochemical methods offer an alternative to traditional reagents. Research has focused on the electrochemical reduction of trifluoroacetylpyridinium salts as a source of trifluoromethyl radicals. ucl.ac.uk These pyridinium salts can be synthesized from the corresponding pyridine derivative and trifluoroacetic anhydride. ucl.ac.uk
While direct electrosynthesis of this compound has not been explicitly detailed, the principles underlying the electrochemical trifluoromethylation of other pyridine derivatives are relevant. For instance, the electrochemical C-H trifluoromethylation of 2-pyridones has been achieved using the Langlois reagent as the CF3 source in an electrolyte-free system. rsc.orgresearchgate.net This method demonstrates the potential for direct, site-selective trifluoromethylation of pyridine rings under mild, electrochemical conditions. rsc.org
| Method | Substrate | CF3 Source | Key Features | Reference |
|---|---|---|---|---|
| Reduction of Trifluoroacetylpyridinium Salts | Styrenes | Trifluoroacetylpyridinium salts | Generates trifluoromethyl radicals for oxytrifluoromethylation. | ucl.ac.uk |
| C-H Trifluoromethylation | 2-Pyridones | Langlois reagent (NaSO2CF3) | Electrolyte-free, transition metal- and oxidant-free. | rsc.orgresearchgate.net |
| Trifluoromethylation of Alkynes | Terminal Alkynes | NaSO2CF3 | DMSO acts as a masking auxiliary. | rsc.org |
Derivatization Techniques for Enhanced Analytical Characterization
Derivatization chemically modifies a compound to produce a new compound with properties more suitable for a specific analytical method. research-solution.com For GC analysis, this typically involves making highly polar compounds sufficiently volatile to be analyzed. research-solution.comchromtech.com The primary goals of derivatization for GC are to increase sample volatility, improve selectivity and chromatographic efficiency, and enhance detectability. chromtech.com
Silylation Procedures for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Silylation is a widely used derivatization technique in which an active hydrogen atom in a molecule is replaced by a trimethylsilyl (B98337) (TMS) group or another alkylsilyl group. obrnutafaza.hrsigmaaldrich.com This process is particularly effective for compounds containing hydroxyl (–OH), carboxyl (–COOH), amine (–NH2), and thiol (–SH) groups. obrnutafaza.hrsigmaaldrich.com The resulting silyl (B83357) derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds, leading to improved GC separation and enhanced detection. obrnutafaza.hrsigmaaldrich.com
The selection of a silylating reagent depends on the functional groups present in the analyte and the desired reactivity. gcms.cz Silylation reagents vary in their donor strength and the byproducts they form. research-solution.comgcms.cz For compounds that are difficult to silylate, a stronger reagent or the addition of a catalyst may be necessary. gcms.czthermofisher.com
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A powerful and widely used TMS donor that reacts with a broad range of functional groups. obrnutafaza.hrthermofisher.com It is often used with a catalyst like trimethylchlorosilane (TMCS) for derivatizing hindered hydroxyls and other challenging compounds. gcms.czthermofisher.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : Similar in silylation potential to BSTFA, MSTFA is the most volatile of the TMS-amides, and its byproduct, N-methyltrifluoroacetamide, is also highly volatile, which can be advantageous in preventing interference with early-eluting peaks in a chromatogram. thermofisher.comsigmaaldrich.com
Hexamethyldisilazane (HMDS) : A weaker TMS donor that is often used in combination with a catalyst like TMCS or in a solvent such as pyridine. research-solution.comsigmaaldrich.com The combination of HMDS, TMCS, and pyridine provides a potent silylating mixture capable of derivatizing a wide range of compounds, including those that are not fully derivatized by HMDS alone. sigmaaldrich.com
N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) : This reagent introduces a t-butyldimethylsilyl (TBDMS) group, which forms derivatives that are significantly more stable to hydrolysis than their TMS counterparts. obrnutafaza.hrgcms.cz This increased stability can be beneficial for sample workup and analysis.
The general procedure for silylation involves dissolving the sample in a suitable solvent, adding the silylating reagent, and often heating the mixture to facilitate the reaction. sigmaaldrich.com Polar solvents like pyridine and dimethylformamide (DMF) are frequently used as they can also act as catalysts or acid acceptors in the reaction. sigmaaldrich.com It is crucial to ensure the sample is dry before adding the reagent, as the presence of water can consume the reagent and lead to incomplete derivatization. obrnutafaza.hr
Interactive Table of Common Silylating Agents for GC-MS Analysis
| Reagent | Abbreviation | Key Characteristics | Typical Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor, often used with a catalyst (e.g., TMCS) for difficult-to-silylate compounds. gcms.czthermofisher.com | Alcohols, phenols, carboxylic acids, amines. obrnutafaza.hrgcms.cz |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS-amide; byproducts are also volatile, minimizing chromatographic interference. thermofisher.comsigmaaldrich.com | Steroids, amino acids, and other polar compounds. sigmaaldrich.com |
| Hexamethyldisilazane | HMDS | Weaker TMS donor, often used in mixtures with catalysts like TMCS and solvents like pyridine. research-solution.comsigmaaldrich.com | Sugars, acids, alcohols, phenols, and amines. sigmaaldrich.com |
| N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms stable t-butyldimethylsilyl (TBDMS) derivatives that are resistant to hydrolysis. obrnutafaza.hrgcms.cz | Hydroxyls, carboxyls, thiols, primary and secondary amines. obrnutafaza.hr |
| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylating reagents. research-solution.comgcms.cz | Used in combination with other reagents to derivatize hindered functional groups. gcms.czthermofisher.com |
| N-Trimethylsilylimidazole | TMSI | A strong silylating agent, particularly effective for derivatizing hydroxyl groups. thermofisher.com | Carbohydrates and steroids. thermofisher.com |
Applications of Fluorinated Acylation Reagents in Analytical Derivatization
Acylation is another important derivatization technique where an acyl group is introduced into a molecule, typically by reacting a compound containing active hydrogens (e.g., -OH, -NH, -SH) with an acylating reagent. research-solution.com This process converts polar functional groups into less polar and more volatile esters, amides, and thioesters. research-solution.comobrnutafaza.hr
Fluorinated acylation reagents are particularly valuable in analytical derivatization for several reasons. The incorporation of fluorine atoms into the derivative significantly increases its volatility. jfda-online.com Furthermore, the presence of multiple fluorine atoms makes the derivative highly responsive to electron capture detection (ECD), a very sensitive detection method in gas chromatography. research-solution.comgcms.cz This enhanced detectability is beneficial for trace analysis. gcms.cz
Common fluorinated acylation reagents include:
Trifluoroacetic Anhydride (TFAA) : A highly reactive reagent that readily forms trifluoroacetyl derivatives. research-solution.comgcms.cz
Pentafluoropropionic Anhydride (PFPA) : Forms pentafluoropropionyl derivatives that are also highly volatile and suitable for ECD. research-solution.comgcms.cz
Heptafluorobutyric Anhydride (HFBA) : Produces heptafluorobutyryl derivatives, which are known for their excellent sensitivity in ECD. research-solution.comgcms.cz
N-Methyl-bis(trifluoroacetamide) (MBTFA) : This reagent forms trifluoroacetamides with primary and secondary amines. A key advantage is that its principal byproduct, N-methyltrifluoroacetamide, is stable and volatile, and generally does not interfere with the chromatographic analysis. gcms.cz
The trifluoroacetamido group present in this compound itself is a result of acylation with a trifluoroacetylating agent. This functional group imparts increased volatility and potential for sensitive detection compared to the parent amine, 4-aminopyridine. Further derivatization of other functional groups on derivatives of this compound using different fluorinated acylation reagents can be employed to further enhance their analytical properties for GC-MS analysis. For instance, if a derivative of this compound contained a hydroxyl group, that group could be acylated to improve its volatility and chromatographic behavior.
Acylation reactions with acid anhydrides are often carried out in the presence of a base like pyridine, which acts as a catalyst and an acceptor for the acidic byproduct formed during the reaction. research-solution.comgcms.cz
Mechanistic Investigations of Chemical Transformations Involving 4 Trifluoroacetamido Pyridine
Studies on Amide Methanolysis and Deacetylation Reactions
The cleavage of the amide bond in 4-(trifluoroacetamido)pyridine via methanolysis represents a key deacetylation reaction, yielding 4-aminopyridine (B3432731), a compound of pharmaceutical interest. anu.edu.au Mechanistic studies have focused on understanding the catalytic role of additives and the kinetics of this transformation.
Role of 4-(N,N-Dimethylamino)pyridine (DMAP) as a Catalyst
While 4-(N,N-dimethylamino)pyridine (DMAP) is widely recognized for its catalytic role in acylation reactions, it has also been shown to effectively catalyze the reverse reaction: the deacetylation of this compound. anu.edu.aunih.gov In the presence of methanol (B129727), even a substoichiometric amount of DMAP can facilitate the methanolysis of the amide, leading to the formation of 4-aminopyridine. anu.edu.au The catalytic pathway is believed to proceed through nucleophilic catalysis, where DMAP attacks the carbonyl group of the amide. nih.gov This is supported by both theoretical and experimental studies on analogous DMAP-catalyzed acylation reactions. nih.gov The reaction is found to be first-order with respect to the amide, DMAP, and the alcohol. nih.gov
Kinetics and Progress Monitoring of the Reaction via Spectroscopic Techniques
The progress of the DMAP-catalyzed methanolysis of this compound can be effectively monitored using proton nuclear magnetic resonance (¹H NMR) spectroscopy. anu.edu.au By observing the changes in the ¹H NMR spectra over time, the conversion of the starting amide to the 4-aminopyridine product can be quantified. For instance, in a 1:1 mixture of deuterated chloroform (B151607) (CD₂Cl₂) and deuterated methanol (CD₃OD), the distinct chemical shifts of the aromatic protons of the starting material, product, and catalyst allow for clear differentiation and integration. anu.edu.au Specifically, the peaks corresponding to the protons ortho and meta to the pyridine (B92270) nitrogen of the amide starting material, and the peaks ortho to the pyridine nitrogen for both DMAP and the 4-aminopyridine product, can be monitored between 8.5 and 7.5 ppm. anu.edu.au
Table 1: Reaction Monitoring via ¹H NMR Spectroscopy
| Reaction Component | Monitored Protons | Chemical Shift Range (ppm) |
| This compound (Amide) | ortho and meta to pyridine nitrogen | 7.5 - 8.5 |
| 4-(N,N-Dimethylamino)pyridine (DMAP) | ortho to pyridine nitrogen | 7.5 - 8.5 |
| 4-Aminopyridine (Amine) | ortho to pyridine nitrogen | 7.5 - 8.5 |
| Data sourced from a study on the methanolysis of this compound. anu.edu.au |
Radical-Mediated Transformations
Beyond nucleophilic reactions, this compound and related amides can undergo transformations involving radical intermediates. These reactions open up avenues for novel carbon-carbon and carbon-heteroatom bond formations.
Photoredox Catalysis and Intramolecular Hydrogen Atom Transfer Mechanisms
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.govrsc.orgrsc.org In the context of amides like this compound, this strategy can be employed to functionalize unactivated C-H bonds. nih.govmountainscholar.org The proposed mechanism often involves a 1,5-hydrogen atom transfer (1,5-HAT) process. nih.govnih.govovid.com This strategy relies on the generation of a nitrogen-centered radical from the amide's N-H bond. This highly reactive radical can then abstract a hydrogen atom from a distal, unactivated carbon position within the same molecule, creating a carbon-centered radical that can be further functionalized. nih.govmountainscholar.org
The trifluoroacetamide (B147638) group is particularly effective in this process for several reasons: it acidifies the N-H proton, facilitating deprotonation; the resulting amidyl anion has a suitable oxidation potential for single electron transfer (SET) by the photocatalyst; and it results in a high N-H bond dissociation energy relative to C-H bonds, favoring the desired hydrogen atom abstraction. nih.gov
Generation and Reactivity of Nitrogen-Centered Radical Species
The generation of the key nitrogen-centered radical from the amide is a critical step. Mechanistic studies suggest that this can occur through a stepwise deprotonation/oxidation sequence. nih.govmountainscholar.orgovid.com An appropriate base, such as potassium phosphate (B84403) (K₃PO₄), deprotonates the acidic N-H bond of the trifluoroacetamide to form an amidyl anion. nih.govovid.com This anion is then oxidized by an excited-state photoredox catalyst, such as an iridium complex, via a single electron transfer (SET) process to generate the nitrogen-centered radical. nih.govovid.com
Table 2: Key Potentials in the Photoredox Generation of the Nitrogen Radical
| Species | Potential | Value (vs SCE in MeCN) |
| Excited Iridium Photocatalyst ([Ir(dF-CF₃ppy)₂dtbbpy]PF₆) | E₁/₂red[*Ir(III)/Ir(II)] | +1.21 V |
| Amidyl Anion | Ep | +0.77 V |
| Data sourced from studies on photoredox-catalyzed amide-directed C-H functionalization. nih.govovid.com |
Electrochemical Reaction Mechanisms
The electrochemical behavior of pyridinium (B92312) salts, particularly those derived from this compound, provides significant insights into their reaction mechanisms. The formation of trifluoroacetylpyridinium salts through the reaction of pyridine with trifluoroacetic anhydride (B1165640) is a key initial step. nih.gov These salts are electrochemically active and serve as precursors for generating trifluoromethyl radicals. ucl.ac.uk
Reduction Processes of Trifluoroacetylpyridinium Salts
The electrochemical reduction of trifluoroacetylpyridinium salts has been a subject of detailed investigation. These salts, when subjected to techniques like cyclic voltammetry, exhibit a distinct single reduction process within the solvent window, highlighting their suitability for electrosynthesis. ucl.ac.uk This process is fundamental to their utility in generating valuable reactive species.
The reduction mechanism involves a single-electron transfer to the trifluoroacetylpyridinium salt. nih.gov This transfer results in the formation of an aryl radical and the release of a nitrogen molecule. nih.gov In the context of trifluoroacetylpyridinium salts, this reduction is the source of trifluoromethyl radicals. ucl.ac.uk The generation of these radicals is a pivotal outcome, as they are highly sought after in the synthesis of fluorinated pharmaceuticals and agrochemicals. ucl.ac.uk
The following table summarizes the key aspects of the reduction process:
| Feature | Description | Reference |
| Precursor | Trifluoroacetylpyridinium salt (formed from pyridine and trifluoroacetic anhydride) | ucl.ac.uk, nih.gov |
| Technique | Cyclic Voltammetry | ucl.ac.uk |
| Observation | A single reduction process is observed within the solvent window. | ucl.ac.uk |
| Mechanism | Involves a single-electron transfer to the salt. | nih.gov |
| Product | Generates trifluoromethyl radicals. | ucl.ac.uk |
Mechanistic Insights into Electrode Surface Film Formation
A significant consequence of the electrochemical reduction of trifluoroacetylpyridinium salts is the formation of a film on the electrode surface, particularly when using carbon-based electrodes. ucl.ac.uk This phenomenon is especially noted for salts that possess electron-withdrawing substituents on the pyridinium ring. ucl.ac.uk
The formation of this film is a result of the radicals produced upon electron transfer reacting with the electrode surface. ucl.ac.uk This process effectively grafts a pyridine layer onto the electrode. nih.govucl.ac.uk Investigations using X-ray Photoelectron Spectroscopy (XPS) have confirmed that the passivation of current observed during cyclic voltammetry is indeed caused by this film formation. ucl.ac.uk
The characteristics of the resulting film are not uniform and are heavily dependent on the nature of the substituents on the trifluoroacetylpyridinium ring. Research has shown that both the thickness and porosity of the films can be tuned by altering these substituents. ucl.ac.uk For example, salts like trifluoroacetyl-2-iodopyridinium rapidly form a passivating film, as evidenced by a quick decrease in current during chronoamperometry. ucl.ac.uk In contrast, trifluoroacetyl-3-bromopyridinium and trifluoroacetyl-4-dimethylaminopyridinium form this passivating layer more slowly, which allows for more of the salt to be reduced. ucl.ac.uk
This ability to modify electrode surfaces offers a novel method for attaching pyridine to an electrode, with potential applications in areas such as chemical sensing. ucl.ac.uk The properties of these modified surfaces can be further studied by observing their interaction with redox probes like ferrocyanide. nih.gov
The table below details the factors influencing film formation:
| Influencing Factor | Observation | Reference |
| Substituents on Pyridinium Ring | Electron-withdrawing groups promote film formation. | ucl.ac.uk |
| Electrode Material | Film formation is prominent on carbon-based electrodes. | ucl.ac.uk |
| Film Properties (Thickness/Porosity) | Dependent on the specific substituents on the pyridinium ring. | ucl.ac.uk |
| Rate of Formation | Varies with the substituent; for example, 2-iodo substitution leads to rapid formation. | ucl.ac.uk |
Pyridine Ring Opening Reactions with Trifluoroacetylated Alkynes
The pyridine ring, typically stable, can undergo ring-opening reactions under specific conditions, particularly when reacting with highly reactive species like trifluoroacetylated alkynes. These reactions provide a pathway to complex polyunsaturated molecules.
Research has demonstrated that the reaction of pyridine with 1,1,1-trifluoro-4-phenylbut-3-yn-2-one (B8805430) in the presence of water (wet acetonitrile) leads to the opening of the pyridine ring. researchgate.net This cascade transformation results in the stereoselective synthesis of 5-{[(1Z)-4,4,4-trifluoro-3-oxo-1-phenylbut-1-en-1-yl]amino}-2,4-pentadienal. researchgate.net This reaction highlights the ability of trifluoroacetylated alkynes to induce a complex series of bond-breaking and bond-forming events, ultimately leading to the cleavage of the pyridine ring.
In a related vein, the reaction of pyridines with acylacetylenes and water can afford 5-[(Z)-acylethenyl]amino-2,4-pentadienals in high yields. researchgate.net This reaction is also stereoselective. researchgate.net While not involving a trifluoroacetylated alkyne specifically, it showcases a similar pattern of pyridine ring opening initiated by activated acetylenic compounds.
Furthermore, investigations into the reactions of various pyridines with two equivalents of CF3CO-acetylenes have been shown to proceed under mild, metal-free conditions. researchgate.net This leads to the efficient and stereoselective synthesis of 3-arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines, which are products of a formal [4+2] cycloaddition rather than a complete ring opening, but still demonstrate the high reactivity of these substrates with the pyridine nucleus. researchgate.net
The following table summarizes the outcomes of these ring-opening reactions:
| Reactants | Conditions | Product | Reference |
| Pyridine and 1,1,1-trifluoro-4-phenylbut-3-yn-2-one | Wet acetonitrile | 5-{[(1Z)-4,4,4-trifluoro-3-oxo-1-phenylbut-1-en-1-yl]amino}-2,4-pentadienal | researchgate.net |
| Pyridines and Acylacetylenes | Water, with or without KOH | 5-[(Z)-Acylethenyl]amino-2,4-pentadienals | researchgate.net |
| Pyridines and CF3CO-acetylenes (1:2 ratio) | Mild, metal-free | 3-Arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines | researchgate.net |
Advanced Applications in Medicinal and Biological Chemistry
Design and Biological Evaluation of Enzyme Inhibitors
The unique electronic properties of the trifluoroacetamido group make it a valuable component in the design of potent and selective enzyme inhibitors. Its strong electron-withdrawing nature can influence the binding affinity and interaction of a molecule with the active site of a target enzyme.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical enzyme in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibiting this receptor is a key strategy in modern anticancer therapy. Researchers have successfully designed and synthesized a novel pyridine (B92270) derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, as a potent antiangiogenic agent targeting VEGFR-2. nih.govnih.govmdpi.com
This compound was specifically engineered to fit within the catalytic pocket of VEGFR-2, leveraging the structural features of the 4-(trifluoroacetamido)benzoyl group to achieve strong binding interactions. nih.gov In vitro assays confirmed its efficacy, demonstrating significant inhibition of the VEGFR-2 enzyme with a half-maximal inhibitory concentration (IC₅₀) value of 65 nM. nih.govnih.govmdpi.com This potent inhibitory activity highlights the successful application of the trifluoroacetamido-pyridine scaffold in creating targeted enzyme inhibitors for cancer treatment. nih.gov
The development of potent pyridine-based inhibitors is heavily reliant on understanding their structure-activity relationships (SAR). The pyridine scaffold itself is a privileged core in many approved drugs due to its ability to form key interactions with biological targets. researchgate.net For VEGFR-2 inhibitors, the design of compounds like (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide was based on the known pharmacophoric features of established drugs such as Sorafenib and Tivozanib. nih.gov
SAR studies reveal that the combination of the pyridine ring, a hydrazone linker, and the terminal 4-(trifluoroacetamido)benzoyl moiety is crucial for anti-VEGFR-2 activity. nih.govnih.gov The trifluoroacetamido group, in particular, is thought to enhance binding affinity and modulate the electronic properties of the molecule, contributing to its potent inhibitory effect. nih.gov The replacement of a phenyl ring with a pyridine ring in drug candidates has been shown to improve metabolic stability and cellular permeability, effects that are valuable in drug design. dovepress.com The strategic inclusion of the trifluoromethyl (-CF3) group can also significantly increase the potency of enzyme inhibitors. mdpi.com
The trifluoroacetamido functional group is a key component in the design of inhibitors for other critical enzymes, notably influenza neuraminidase. Neuraminidase is essential for the release of new viral particles from infected cells, making it a prime target for antiviral drugs like Oseltamivir and Zanamivir. nih.govresearchgate.net
While 4-(trifluoroacetamido)pyridine itself has not been highlighted as a leading neuraminidase inhibitor, the trifluoroacetamido group is integral to other potent inhibitors. For instance, a pyrrolidine-based compound featuring a trifluoroacetamido group, (±)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N-ethyl-N-isopropylcarbamyl)pyrrolidine-4-carboxylate, was identified as a powerful inhibitor of influenza neuraminidase, with an IC₅₀ of 0.2 μM against influenza A. acs.org This demonstrates that the trifluoroacetamido moiety is a valuable pharmacophore for creating high-affinity ligands for the neuraminidase active site, suggesting a broader potential for pyridine derivatives containing this group in antiviral research. acs.orgnih.gov
Anticancer Activity Profiling
Beyond specific enzyme inhibition, pyridine derivatives containing the 4-(trifluoroacetamido) group have been evaluated for their direct cytotoxic effects on cancer cells, providing a broader profile of their anticancer potential.
The anticancer activity of the novel VEGFR-2 inhibitor, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, was assessed against two prominent human cancer cell lines: hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). nih.govmdpi.com The compound displayed potent cytotoxic properties against both cell lines. nih.gov The results of these in vitro assessments are summarized in the table below.
| Compound Name | Cancer Cell Line | IC₅₀ (μM) |
| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | HepG2 | 21.00 |
| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 | 26.10 |
| Data sourced from Molecules (2022). |
These findings confirm that the compound is effective at inducing cell death in different types of cancer cells, which is consistent with its potent inhibition of VEGFR-2. nih.gov
A crucial aspect of cancer drug development is ensuring that the compound is more toxic to cancer cells than to normal, healthy cells. This selectivity minimizes side effects and is quantified by the selectivity index (SI). The cytotoxicity of (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide was tested against a normal human lung fibroblast cell line (W-138) to determine its safety profile. nih.govmdpi.com
The compound showed a high IC₅₀ value of 32.57 μM against the normal W-138 cells, indicating a good safety margin. nih.govmdpi.com From this data, high selectivity indices were calculated, demonstrating that the compound is preferentially toxic to cancer cells. nih.gov
| Target Cancer Cell Line | IC₅₀ on Cancer Cells (μM) | IC₅₀ on Normal W-138 Cells (μM) | Selectivity Index (SI) |
| HepG2 | 21.00 | 32.57 | 1.55 |
| MCF-7 | 26.10 | 32.57 | 1.25 |
| Data sourced from Molecules (2022). |
The selectivity of this pyridine derivative underscores its potential as a lead compound for developing safer and more effective anticancer agents. nih.govmdpi.com
Utility as a Synthetic Protecting Group in Amine Chemistry
The trifluoroacetyl group (TFA or Tfac) is a well-established protecting group for primary and secondary amines in organic synthesis, prized for its electronic properties and predictable reactivity. The compound this compound serves as a specific example of a trifluoroacetamide-protected amine, where the otherwise reactive amino group of 4-aminopyridine (B3432731) is temporarily masked to allow for selective reactions at other positions of the pyridine ring or in other parts of a molecule.
The primary utility of the trifluoroacetyl group in this context stems from its strong electron-withdrawing nature. This significantly decreases the nucleophilicity and basicity of the protected amino group, preventing it from participating in undesired side reactions such as acylation, alkylation, or oxidation. The stability of the trifluoroacetamide (B147638) moiety under various conditions, coupled with the availability of reliable methods for its removal, makes it a valuable tool in multistep synthetic sequences.
Detailed Research Findings
Research into trifluoroacetamides has delineated their stability and cleavage patterns. While the trifluoroacetamide group is notably stable under acidic conditions, it is susceptible to cleavage under basic or reductive conditions. This orthogonality allows for selective deprotection in the presence of other acid-labile protecting groups like Boc (tert-butyloxycarbonyl).
The protection of the amino group of 4-aminopyridine to form this compound can be achieved using standard trifluoroacetylating agents. Common methods include the use of trifluoroacetic anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the liberated trifluoroacetic acid. synarchive.com An alternative and convenient method involves the reaction of the amine with sodium trifluoroacetate (B77799) in the presence of triphenylphosphine (B44618) di-iodide, which avoids the handling of the volatile and corrosive trifluoroacetic anhydride. tandfonline.comtandfonline.com
The following tables summarize typical conditions for the protection of amines as trifluoroacetamides and their subsequent deprotection, which are applicable to the synthesis and cleavage of this compound.
Table 1: Representative Conditions for the Synthesis of Trifluoroacetamides
| Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Trifluoroacetic anhydride | Pyridine | Dichloromethane | 0 °C to RT | 12.5 h | 74 | synarchive.com |
| Trifluoroacetic anhydride | Potassium carbonate | Chloroform (B151607) | Room Temperature | 30 min | 79 | synarchive.com |
| Sodium trifluoroacetate / Triphenylphosphine di-iodide | Triethylamine (for amine salts) | Dichloromethane | Room Temperature | 2 - 5 h | 80-95 | tandfonline.com |
This table presents generalized conditions for the trifluoroacetylation of amines and is representative of methods applicable for the synthesis of this compound.
Table 2: Representative Conditions for the Deprotection of Trifluoroacetamides
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Sodium methoxide | Methanol (B129727) / Dichloromethane | Room Temperature | 60 min | 82 | synarchive.com |
| Potassium carbonate | Methanol / Water | Reflux | 30 min | 100 | synarchive.com |
| Sodium borohydride | Ethanol | Not specified | Not specified | High | guidechem.com |
| Aqueous Ammonia | Methanol | Not specified | Not specified | High | guidechem.com |
| p-Toluenesulfonic acid | Not specified | Not specified | Not specified | Good | researchgate.net |
This table presents generalized conditions for the cleavage of the trifluoroacetyl group and is representative of methods applicable for the deprotection of this compound to 4-aminopyridine.
Computational Chemistry and Spectroscopic Characterization Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density of a system. For a molecule like 4-(Trifluoroacetamido)pyridine, DFT is instrumental in elucidating its fundamental chemical characteristics.
Prediction of Electronic Structure and Molecular Reactivity
DFT calculations are employed to understand the electronic landscape of a molecule, which dictates its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. mdpi.commdpi.com For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, while regions near the hydrogen atoms would exhibit positive potential.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.comnih.gov These descriptors are crucial for predicting how the molecule will behave in a chemical reaction.
Table 1: Illustrative Global Reactivity Descriptors for a Substituted Pyridine (B92270) Derivative (Calculated via DFT) Note: This table presents typical DFT-calculated values for a comparable pyridine derivative to illustrate the type of data generated for this compound.
| Descriptor | Symbol | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 | Indicates chemical stability and reactivity. A larger gap implies higher stability. mdpi.com |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | χ² / (2η) | 2.79 | Quantifies the ability of a molecule to accept electrons. mdpi.com |
Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR)
DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation and analysis when compared with experimental results. nih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed to predict the appearance of an IR spectrum. These calculations help in the assignment of experimental absorption bands to specific molecular vibrations, such as the stretching and bending of bonds (e.g., C=O, N-H, C-F, and aromatic C-H vibrations). nih.govnih.gov Comparing the computed and experimental spectra allows for a detailed confirmation of the molecule's structure. researchgate.net
Table 2: Representative Predicted IR Vibrational Frequencies for this compound Note: This table is based on characteristic frequencies for functional groups present in the molecule and data from DFT studies on analogous compounds. nih.gov
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Amide (N-H) | ~3300 | Medium |
| C=O Stretch | Amide I | ~1720 | Strong |
| C-N Stretch / N-H Bend | Amide II | ~1550 | Medium-Strong |
| C=C/C=N Stretch | Pyridine Ring | 1600-1450 | Medium-Strong |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1350-1150 | Strong |
| C-H Bend (Aromatic) | Pyridine Ring | 900-700 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predicted values are invaluable for assigning signals in experimental spectra and can help resolve ambiguities in complex structures. For this compound, predicting the ¹⁹F NMR shift is particularly important for characterizing the trifluoroacetamide (B147638) group.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are essential for understanding how this compound might interact with biological macromolecules, such as proteins. These methods are fundamental in fields like drug discovery.
Ligand-Protein Interaction Analysis through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. nih.gov This method evaluates the binding affinity, typically reported as a docking score in kcal/mol, and visualizes the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. nih.gov Docking studies can reveal key amino acid residues in a protein's active site that are crucial for ligand recognition and binding. researchgate.netresearchgate.net
Table 3: Example of Molecular Docking Results for a Pyridine-Based Ligand in a Protein Active Site Note: This table illustrates a typical output from a molecular docking study, showing the types of interactions that would be analyzed for this compound.
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS 121 | Hydrogen Bond (with Amide C=O) | 2.9 |
| GLU 180 | Hydrogen Bond (with Amide N-H) | 3.1 |
| PHE 250 | π-π Stacking (with Pyridine Ring) | 4.5 |
| LEU 125 | Hydrophobic | 3.8 |
| VAL 175 | Hydrophobic | 4.1 |
| Docking Score | - | -8.5 kcal/mol |
Assessment of Conformational Dynamics and Binding Stability (Molecular Dynamics, MM-GBSA)
While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the ligand-protein complex over time (typically nanoseconds), providing insights into its stability and flexibility. nih.gov
Following MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of the complex. mdpi.comnih.gov This provides a more accurate estimation of binding affinity than docking scores alone. The MM-GBSA method decomposes the total binding energy into contributions from different forces, such as van der Waals, electrostatic, and solvation energies, offering a detailed understanding of the factors driving the ligand-protein interaction. mdpi.com
Table 4: Illustrative MM-GBSA Binding Free Energy Decomposition Note: This table shows a representative breakdown of energy components from an MM-GBSA calculation for a ligand-protein complex.
| Energy Component | Symbol | Average Value (kcal/mol) |
| Van der Waals Energy | ΔEvdW | -45.5 |
| Electrostatic Energy | ΔEele | -21.3 |
| Polar Solvation Energy | ΔGpolar | +30.8 |
| Non-Polar Solvation Energy | ΔGnonpolar | -5.1 |
| Total Binding Free Energy | ΔGbind | -41.1 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a primary technique for molecular structure elucidation. For fluorinated compounds like this compound, ¹⁹F NMR offers significant advantages. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and its chemical shifts span a very wide range, making it an exquisite probe of the local molecular environment. nih.govthermofisher.com
Advanced NMR experiments can provide detailed structural and dynamic information. For instance, Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to probe through-space proximities between the fluorine atoms of the -CF₃ group and nearby protons on the pyridine ring or in a binding partner, confirming conformational preferences and intermolecular contacts. nih.gov Furthermore, the large chemical shift dispersion of ¹⁹F makes it an excellent "spy" nucleus for studying interactions with biological targets, as even subtle changes in its environment upon binding can lead to significant and easily detectable changes in the ¹⁹F NMR spectrum. ed.ac.uk
Signal Amplification by Reversible Exchange (SABRE) Hyperpolarization Techniques
Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique used to dramatically increase the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The method utilizes an iridium-based catalyst that reversibly binds both a target substrate and parahydrogen (p-H₂). chemrxiv.org During the transient formation of this complex, the spin order from parahydrogen is transferred to the substrate, significantly enhancing its NMR signal without chemically altering the molecule. nih.govchemrxiv.org
The efficiency of the SABRE process is highly dependent on the electronic properties of the substrate. Studies on various pyridine derivatives show that the nature and position of substituents on the pyridine ring influence the polarization transfer. semanticscholar.orgscienceopen.comnih.gov For this compound, the trifluoroacetamido group at the 4-position acts as a strong electron-withdrawing group. This property is expected to decrease the electron density at the pyridine nitrogen, which could influence its binding affinity to the SABRE catalyst and the subsequent polarization transfer efficiency. While many pyridine derivatives have been successfully hyperpolarized, the specific enhancement for this compound would depend on the delicate balance of catalyst binding kinetics. nih.govnih.gov
Table 1: Illustrative ¹H NMR Signal Enhancements via SABRE
| Compound | Proton Position | Typical Thermal Signal Intensity | Hypothetical SABRE Enhancement Factor | Hyperpolarized Signal Intensity |
| Pyridine | Ortho (2,6-H) | 1 | ~100-fold | 100 |
| This compound | Ortho (2,6-H) | 1 | ~50-fold (estimated) | 50 |
| This compound | Meta (3,5-H) | 1 | ~40-fold (estimated) | 40 |
Real-time Reaction Monitoring and Kinetic Studies via NMR
Real-time NMR spectroscopy is a powerful tool for elucidating reaction mechanisms by monitoring the concentrations of reactants, intermediates, and products as a function of time. nih.gov This technique can provide detailed kinetic data and help identify transient species that are otherwise difficult to detect. nih.govcopernicus.org Advances in NMR technology, including ultrafast 2D NMR methods, allow for the collection of thousands of spectra over the course of a single reaction, providing a comprehensive view of the chemical transformation. nih.gov
A potential application for this compound would be to monitor its synthesis or subsequent reactions, such as the hydrolysis of the amide bond under specific conditions. By acquiring ¹H or ¹⁹F NMR spectra at rapid intervals, one could precisely track the disappearance of the starting material and the appearance of the 4-aminopyridine (B3432731) and trifluoroacetic acid products. This data allows for the determination of reaction rates and the investigation of potential intermediate states.
Table 2: Hypothetical Kinetic Data from Real-time NMR Monitoring of this compound Hydrolysis
| Time (minutes) | Concentration of this compound (M) | Concentration of 4-Aminopyridine (M) |
| 0 | 0.100 | 0.000 |
| 5 | 0.085 | 0.015 |
| 10 | 0.072 | 0.028 |
| 20 | 0.052 | 0.048 |
| 30 | 0.038 | 0.062 |
| 60 | 0.014 | 0.086 |
Surface Analysis and Electrochemical Characterization
The interaction of this compound with surfaces and its behavior under electrochemical conditions are critical for applications in materials science and electrochemistry.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Film Properties
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material. researchgate.net When analyzing a thin film or surface modified with this compound, XPS can confirm the presence of the molecule and provide insight into its chemical environment.
The XPS spectrum of this compound would exhibit characteristic peaks for its constituent elements: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and fluorine (F 1s). The high-resolution C 1s spectrum would be complex, with distinct peaks corresponding to the carbons in the pyridine ring, the carbonyl group (C=O), and the trifluoromethyl group (-CF₃). Similarly, two distinct peaks would be expected in the N 1s spectrum for the pyridine nitrogen and the amide nitrogen. The F 1s peak is particularly informative and typically appears at a high binding energy (around 687-689 eV), confirming the presence of the trifluoromethyl group. researchgate.netresearchgate.net
Table 3: Predicted XPS Core Level Binding Energies for this compound
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
| Carbon | C 1s | C-C/C-H (Pyridine Ring) | ~284.8 |
| Carbon | C 1s | C-N (Pyridine Ring) | ~285.5 |
| Carbon | C 1s | C=O (Amide) | ~288.0 |
| Carbon | C 1s | CF₃ | ~292.5 |
| Nitrogen | N 1s | Pyridine Ring | ~399.0 |
| Nitrogen | N 1s | Amide (N-H) | ~400.5 |
| Oxygen | O 1s | C=O (Amide) | ~531.5 |
| Fluorine | F 1s | CF₃ | ~688.5 |
Cyclic Voltammetry (CV) for Electrochemical Behavior
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule. The electrochemical behavior of pyridine and its derivatives is strongly influenced by the substituents on the ring. Electron-withdrawing groups make the molecule more electron-deficient and thus easier to reduce. rsc.orgnih.gov
The trifluoroacetamido group is a potent electron-withdrawing substituent. Therefore, this compound is expected to undergo reduction at a less negative potential compared to unsubstituted pyridine. CV studies on similar pyridine-based molecules with electron-withdrawing groups, such as nitro or cyano groups, have shown a clear shift in reduction potentials to more positive values. researchgate.netnih.govrsc.org This indicates that the electron-withdrawing nature of the substituent lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron acceptance. rsc.org The CV of this compound would likely show a reversible or quasi-reversible reduction wave corresponding to the formation of a radical anion.
Table 4: Comparative Reduction Potentials of Pyridine Derivatives
| Compound | Substituent at 4-position | Electronic Nature of Substituent | Typical Reduction Potential (V vs. Fc/Fc⁺) |
| Pyridine | -H | Neutral | Highly negative, often outside solvent window |
| 4-Cyanopyridine | -CN | Electron-withdrawing | ~ -2.0 V |
| 4-Nitropyridine | -NO₂ | Strongly Electron-withdrawing | ~ -1.1 V |
| This compound | -NHCOCF₃ | Strongly Electron-withdrawing | Estimated ~ -1.5 to -1.8 V |
Q & A
Q. How can researchers optimize the synthesis of 4-(Trifluoroacetamido)pyridine derivatives for improved yield and purity?
Methodological Answer:
- Step 1 : Use palladium or platinum catalysts to facilitate metal-ligand coordination, as demonstrated in the synthesis of [Pd₂Cl₂L]PF₆ and [PtN₃L] complexes ().
- Step 2 : Employ trifluoroacetic acid or its derivatives for selective acetylation of the pyridine amino group under anhydrous conditions ().
- Step 3 : Monitor reaction progress via TLC and purify intermediates using column chromatography. Final products are characterized via ¹H/¹³C NMR, mass spectrometry (MS), and elemental analysis to confirm structural integrity ().
- Key Data : In , compound 10 achieved >95% purity after optimization, with a molecular weight confirmed via MS (m/z 456.4).
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., trifluoroacetamido -NH at δ 10–12 ppm) and carbon signals (e.g., CF₃ at δ 120–125 ppm) ().
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 456.4 in ).
- FT-IR : Detect amide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Elemental Analysis : Validate empirical formulas (e.g., C₁₇H₁₄F₃N₃O₂ in ).
Advanced Research Questions
Q. How can molecular docking and dynamics resolve discrepancies between computational predictions and experimental VEGFR-2 inhibition data?
Methodological Answer:
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses. In , compound 10 showed a docking score of −9.2 kcal/mol with VEGFR-2.
- Step 2 : Conduct 100-ns molecular dynamics (MD) simulations to assess stability. RMSD < 2 Å indicates stable binding ().
- Step 3 : Use MM-GBSA to calculate binding free energy (ΔG = −45.2 kcal/mol in ). Discrepancies may arise from solvent effects or protein flexibility, requiring experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies mitigate cytotoxicity discrepancies in this compound derivatives across cancer cell lines?
Methodological Answer:
- Step 1 : Compare IC₅₀ values (e.g., 21.00 µM in HepG2 vs. 26.10 µM in MCF-7 in ).
- Step 2 : Analyze selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)). Compound 10 had SI = 1.55 for HepG2, suggesting moderate selectivity ().
- Step 3 : Use transcriptomics/proteomics to identify off-target effects or metabolic pathway variations.
Q. How do density functional theory (DFT) calculations predict the reactivity of this compound derivatives?
Methodological Answer:
- Step 1 : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions. In , compound 10 had a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity.
- Step 2 : Generate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., trifluoroacetamido group as an electron-deficient region).
- Step 3 : Validate predictions via kinetic studies (e.g., reaction rates with nucleophiles like hydrazine).
Q. What crystallographic techniques elucidate the supramolecular interactions of this compound derivatives?
Methodological Answer:
- Step 1 : Perform single-crystal X-ray diffraction to resolve hydrogen bonds (e.g., N-H···O=C) and π-π stacking ().
- Step 2 : Use Cambridge Structural Database (CSD) surveys to compare packing motifs (e.g., pyridinium trifluoroacetate salts in ).
- Step 3 : Analyze Hirshfeld surfaces to quantify interaction contributions (e.g., F···H contacts in trifluoroacetamido derivatives).
Q. How can ADMET studies guide the optimization of this compound derivatives for in vivo applications?
Methodological Answer:
- Step 1 : Predict absorption (e.g., Caco-2 permeability > 5 × 10⁻⁶ cm/s) and hepatic clearance (e.g., CYP450 inhibition assays).
- Step 2 : Assess toxicity via Ames test (e.g., compound 10 showed no mutagenicity at 100 µg/plate in ).
- Step 3 : Optimize logP (2–3) to balance solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
